molecular formula C14H13N5O5S2 B8529053 2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide

2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide

Cat. No.: B8529053
M. Wt: 395.4 g/mol
InChI Key: MCSWUKXFFGUOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide is an active metabolite of Cefotaxime, a third-generation cephalosporin antibiotic. This compound is derived from the sodium salt form of Cefotaxime and is recognized for its significant antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide involves the hydrolysis of Cefotaxime. This process typically requires specific reaction conditions, including the use of solvents like DMSO and methanol, and controlled temperatures . The compound can exist in different isomeric forms, such as E/Z mixtures .

Industrial Production Methods: Industrial production of this compound is often carried out by pharmaceutical companies specializing in cephalosporin antibiotics. The production process involves the controlled degradation of Cefotaxime under specific conditions to yield the desired lactone .

Chemical Reactions Analysis

Types of Reactions: 2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide involves the inhibition of cell wall synthesis in bacteria. This is achieved through its high affinity for penicillin-binding proteins (PBPs) in the bacterial cell wall, including PBP Ib and PBP III . By binding to these proteins, the compound disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death .

Comparison with Similar Compounds

2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide is unique compared to other similar compounds due to its specific structure and activity. Similar compounds include:

These compounds share similar antibacterial properties but differ in their specific applications and pharmacokinetic profiles .

Properties

Molecular Formula

C14H13N5O5S2

Molecular Weight

395.4 g/mol

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide

InChI

InChI=1S/C14H13N5O5S2/c1-23-18-7(6-4-26-14(15)16-6)10(20)17-8-11(21)19-9-5(2-24-13(9)22)3-25-12(8)19/h4,8,12H,2-3H2,1H3,(H2,15,16)(H,17,20)

InChI Key

MCSWUKXFFGUOQE-UHFFFAOYSA-N

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7-[2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetamido]-3-hydroxymethyl-3-cephem-4-carboxylic acid (syn isomer) (0.3 g) in a mixture of acetone (3 ml) and water (1.5 ml) was adjusted to pH 2 with 6 N hydrochloric acid and stirred for 4 hours at ambient temperature. After the acetone was distilled off, to the residue was added water (1 ml). The mixture was adjusted to pH 7 with a saturated aqueous solution of sodium bicarbonate and ice-cooled for 1 hour. Precipitating crystals were collected by filtration, washed with water and dried to give 6-[2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetamido]-5a,6-dihydro-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]-thiazine-1,7(4H)-dione (syn isomer) (0.23 g), mp 210° to 215° C. (dec.).
Name
7-[2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetamido]-3-hydroxymethyl-3-cephem-4-carboxylic acid
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.